molecular formula C31H28N2O6 B179284 Dehydroaglaiastatin CAS No. 155595-93-0

Dehydroaglaiastatin

Cat. No.: B179284
CAS No.: 155595-93-0
M. Wt: 524.6 g/mol
InChI Key: YCIPQJTZJGUXND-JZRGNDHQSA-N
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Description

Dehydroaglaiastatin is a naturally occurring compound belonging to the class of cyclopentadiene terpenoids. It is known for its potential biological activities, particularly in inhibiting the growth of tumor cells. The compound is derived from certain plant species, such as Sappan lignum (Caesalpinia sappan), and has shown promise in various biological assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: Currently, there are no well-documented synthetic routes for the complete synthesis of Dehydroaglaiastatin. The compound is primarily extracted from natural sources. research is ongoing to develop efficient synthetic methods to produce this compound in the laboratory .

Industrial Production Methods: Due to the lack of a complete synthetic route, industrial production of this compound relies on extraction from natural sources. The extraction process involves isolating the compound from plant materials using solvents and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Dehydroaglaiastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Dehydroaglaiastatin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of cyclopentadiene terpenoids.

    Biology: Investigated for its potential to inhibit the growth of tumor cells and its antifungal properties.

    Medicine: Explored for its anticancer activity, particularly in regulating cell cycle progression and inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism by which Dehydroaglaiastatin exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Dehydroaglaiastatin is unique among cyclopentadiene terpenoids due to its specific biological activities. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific biological activities and molecular targets.

Properties

IUPAC Name

(2S,10R,11R)-2-hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O6/c1-36-20-13-11-19(12-14-20)31-26(18-8-5-4-6-9-18)25-28(32-24-10-7-15-33(24)29(25)34)30(31,35)27-22(38-3)16-21(37-2)17-23(27)39-31/h4-6,8-9,11-14,16-17,26,35H,7,10,15H2,1-3H3/t26-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIPQJTZJGUXND-JZRGNDHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the cytotoxic activity of Dehydroaglaiastatin?

A1: this compound exhibited significant cytotoxic activity against HepG2 human liver cancer cells in vitro, with an IC50 value of 0.69 µM. This suggests potential anti-cancer properties, warranting further investigation. []

Q2: Were other rocaglamide derivatives investigated in this study, and how did their activity compare to this compound?

A2: Yes, the study also investigated 8b-O-5-oxohexylrocaglaol and rocaglaol, which are other rocaglamide derivatives. While these compounds also displayed cytotoxic activity against HepG2 cells, their potency was lower than this compound, with IC50 values of 4.77 µM and 7.37 µM, respectively. This difference in potency highlights the potential influence of structural variations within the rocaglamide family on cytotoxic activity. []

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